(E)-3-(2-chloro-3-(trifluoromethyl)phenyl)acrylic acid
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Overview
Description
2-Chloro-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)cinnamic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)cinnamic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its derivatives have been shown to interact with fungal cell membranes, disrupting their integrity and leading to cell death . The exact pathways and targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the chlorine atom.
2-(Trifluoromethyl)cinnamic acid: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
2-Chloro-3-(trifluoromethyl)cinnamic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZAUAUEYJDKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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